5-Methyl-1H-indol-4-OL
Overview
Description
5-Methyl-1H-indol-4-OL, also known as 5-MeO-DMT, is a naturally-occurring psychedelic substance of the tryptamine class. It has a molecular weight of 147.18 and its IUPAC name is this compound . It is structurally related to other psychedelic substances such as DMT, bufotenin, and psilocin.
Synthesis Analysis
Indole synthesis has been a central theme in organic synthesis over the last century due to their importance . The synthesis of indole derivatives has witnessed considerable activity due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO/c1-6-2-3-8-7 (9 (6)11)4-5-10-8/h2-5,10-11H,1H3
. The molecular formula is C9H9NO
.
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 343.2±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.0±3.0 kJ/mol . The flash point is 161.4±20.4 °C . The index of refraction is 1.739 .
Scientific Research Applications
Molecular Structure and Synthesis
Molecular Structure Analysis : A study focused on the molecular structure of indole derivatives, such as 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, which contributes to understanding the chemical properties and potential applications of similar compounds (Karalı, 2021).
Synthesis Methods : Research on the manufacturing synthesis of related indole compounds, like 5-hydroxy-2-methyl-1H-indole, provides insights into efficient production methods, which are crucial for large-scale applications (Huang et al., 2010).
Pharmaceutical Applications
Potential Antitumor Agents : Several studies explore the synthesis and evaluation of indole derivatives for their antitumor activities. For instance, compounds like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles have been identified as promising antineoplastic agents (Nguyen et al., 1990).
Aromatase Inhibition : Research on 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles demonstrates potent inhibition of aromatase, an enzyme crucial in steroid synthesis, suggesting potential applications in hormone-related therapies (Lézé et al., 2006).
Molecular and Biological Studies
QSAR Studies : Quantitative structure-activity relationship (QSAR) studies of indole derivatives, like 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone, aid in understanding the correlation between molecular structure and biological activity, which is crucial for drug design (Shahlaei et al., 2009).
Nucleophilic Reactivities : Investigations into the nucleophilic reactivities of indoles, such as the study on indole and its derivatives, contribute to a deeper understanding of their chemical behaviors, which is vital for synthetic chemistry applications (Lakhdar et al., 2006).
Mechanism of Action
Target of Action
5-Methyl-1H-indol-4-OL, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse physiological effects.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic potentials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, dietary intake has a wide influence on gut microbiota and the related indole metabolism . Microbial tryptophan metabolism activity can be reduced when alternative energy substrates are available . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors
Properties
IUPAC Name |
5-methyl-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGMLVWXPXSAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479844 | |
Record name | 1H-Indol-4-ol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-83-3 | |
Record name | 5-Methyl-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19499-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-4-ol, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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